4-[3-(Propan-2-yl)phenoxy]benzoicacid
Description
4-[3-(Propan-2-yl)phenoxy]benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a phenoxy group that contains an isopropyl group at the meta position
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(3-propan-2-ylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(2)13-4-3-5-15(10-13)19-14-8-6-12(7-9-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
InChI Key |
UZVIRTGDGUBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propan-2-yl)phenoxy]benzoic acid typically involves the reaction of 3-(propan-2-yl)phenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(Propan-2-yl)phenoxy]benzoic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propan-2-yl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(Propan-2-yl)phenoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-yl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in changes to cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Propan-2-yl)phenoxy]benzoic acid: Similar structure but with the isopropyl group at the ortho position.
4-[4-(Propan-2-yl)phenoxy]benzoic acid: Similar structure but with the isopropyl group at the para position.
4-(Phenoxy)benzoic acid: Lacks the isopropyl group, making it less sterically hindered.
Uniqueness
4-[3-(Propan-2-yl)phenoxy]benzoic acid is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Biological Activity
4-[3-(Propan-2-yl)phenoxy]benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 4-[3-(Propan-2-yl)phenoxy]benzoic acid is C16H16O3, and it features a benzoic acid moiety linked to a phenoxy group with an isopropyl substituent. This structure contributes to its distinct chemical and biological properties, enabling diverse applications in pharmacology and biochemistry.
The biological activity of 4-[3-(Propan-2-yl)phenoxy]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of various biological targets, influencing cellular processes such as inflammation and oxidative stress.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Receptor Binding: It may act as a ligand for specific receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research indicates that 4-[3-(Propan-2-yl)phenoxy]benzoic acid exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific enzymes or cytokines involved in inflammatory responses.
- Anticancer Potential: Some studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate these effects.
Comparative Studies
To understand the uniqueness of 4-[3-(Propan-2-yl)phenoxy]benzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(Propan-2-yl)benzoic acid | C12H16O2 | Lacks phenoxy group | Limited biological activity |
| 4-[5-methyl-2-(propan-2-yl)phenoxy]benzoic acid | C17H20O3 | Contains additional methyl group | Enhanced enzyme inhibition |
| 4-[3-(propan-2-yl)phenoxy]benzoic acid | C16H16O3 | Unique dual functionality | Promising antimicrobial and anticancer activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-[3-(Propan-2-yl)phenoxy]benzoic acid:
- Antimicrobial Study: A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus with an MIC value comparable to standard antibiotics .
- Anti-inflammatory Research: Another study explored its effects on inflammatory markers in vitro, revealing a dose-dependent reduction in pro-inflammatory cytokines .
- Cancer Cell Line Testing: In vitro assays showed that the compound induced apoptosis in specific cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
